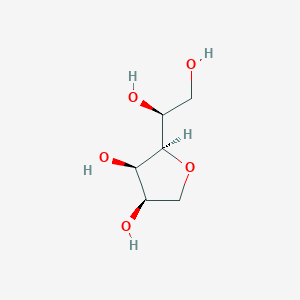

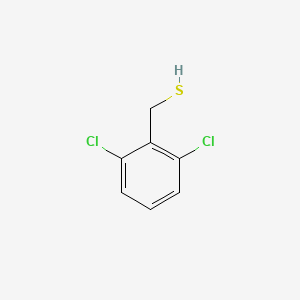

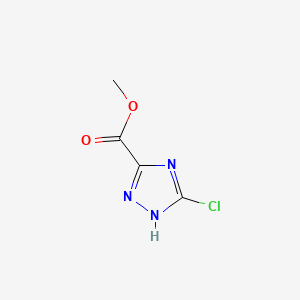

![molecular formula C12H13N3O2S B1367728 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde CAS No. 907972-78-5](/img/structure/B1367728.png)

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, are as follows: Boiling point is predicted to be 437.6±55.0 °C, Density is predicted to be 1.29±0.1 g/cm3, it is slightly soluble in DMSO, and its pKa is predicted to be 3.45±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Triazole Derivatives : Triazole derivatives, including compounds related to 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde, have been synthesized and characterized using various techniques like IR, NMR, and X-ray diffraction studies. These compounds exhibit diverse biological applications due to their unique structures (Ghassemzadeh et al., 2005).

Spectroscopic and Structural Studies : The structural and spectroscopic properties of related triazole compounds have been extensively studied, providing insights into their electronic and geometric properties. This research is crucial for understanding their potential applications in various fields (Yüksek et al., 2015).

Biological Activities

Antimicrobial and Fungicidal Activities : Some triazole derivatives have demonstrated significant antimicrobial and fungicidal activities, making them potential candidates for pharmaceutical applications (Sun et al., 2009).

Antioxidant Properties : Novel triazole compounds have shown promising in vitro antioxidant activities. These properties are essential for the development of new therapeutic agents (Manap, 2021).

Lipase and α-Glucosidase Inhibition : Some newly synthesized heterocyclic compounds derived from triazole structures have exhibited notable inhibition of lipase and α-glucosidase, indicating their potential use in treating metabolic disorders (Bekircan et al., 2015).

Material Science and Chemistry

Development of Metal Complexes : Triazole derivatives have been used to form complexes with various metals, showing significant biological activities. These complexes have potential uses in material science and biochemistry (Sumrra et al., 2017).

Corrosion Inhibition : Some benzimidazole derivatives, which are structurally related to triazoles, have been effective as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial chemistry (Yadav et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-13-12(15-14-8)18-7-10-5-9(6-16)3-4-11(10)17-2/h3-6H,7H2,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCQZALJLXCQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=C(C=CC(=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153518 |

Source

|

| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde | |

CAS RN |

907972-78-5 |

Source

|

| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907972-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)

![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)